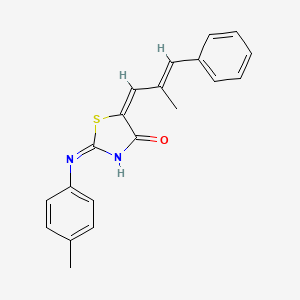

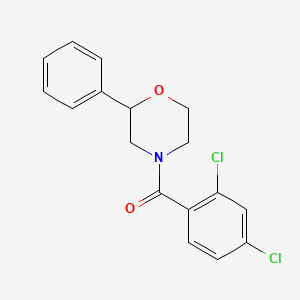

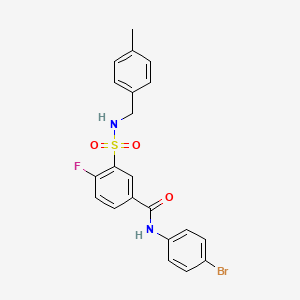

![molecular formula C12H11N5O B2453580 N-(3-甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 361985-99-1](/img/structure/B2453580.png)

N-(3-甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various chemical processes . For instance, one method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure of these compounds is often confirmed by techniques such as mass spectrometry and nuclear magnetic resonance .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For example, a Michael addition-type reaction has been proposed, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific compound and its substitutions . For instance, the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a minimum inhibitory concentration (MIC) value of 0.488 µM and was found to be non-cytotoxic to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .科学研究应用

合成和化学性质

- N-(3-甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺及其衍生物是通过各种方法合成的。一种方法涉及3-(4-甲氧基苯基)-3-氧代丙腈与水合肼的反应,导致吡唑并[1,5-a]嘧啶衍生物的产生,这些衍生物显示出有希望的抗炎和抗癌活性 (Kaping et al., 2016)。另一项研究描述了1,5-二氢-5-(4-甲氧基苯基)-4H-吡唑并[3,4-d]嘧啶-4-酮的合成,表明了这种化合物的化学多样性 (Finlander & Pedersen, 1985)。

生物和药用应用

- 这些化合物已被广泛研究其生物活性。例如,吡唑并[4,3-d]嘧啶衍生物被发现是人类A3腺苷受体的有效和选择性拮抗剂,对医药化学中受体-配体识别具有重要意义 (Squarcialupi et al., 2016)。另一项研究合成了5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,这些化合物在体外对厄立特氏腹水癌(EAC)细胞表现出细胞毒活性,突显了它们在癌症治疗中的潜力 (Hassan et al., 2014)。

抗菌和抗真菌性能

- 吡唑并[3,4-d]嘧啶衍生物还表现出显著的抗菌和抗真菌性能。一项关于吡唑并[3,4-d]嘧啶-4-胺的研究显示出显著的抗菌活性,表明其作为抗菌剂的潜力 (Rahmouni et al., 2014)。类似地,某些4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺衍生物对曲霉和黑曲霉等真菌表现出抗真菌效果 (Jafar et al., 2017)。

结构和计算分析

- 这些化合物已成为结构和计算分析的研究对象,以了解其分子结构和性质。一项研究对相关分子进行了电子结构计算和振动赋值,为其化学反应性和电荷转移性能提供了见解 (Shukla et al., 2015)。

未来方向

Pyrrolo[2,3-d]pyrimidines, including “N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, have shown promising results in various fields, particularly in medicinal chemistry . They have been studied for their potential use in the treatment of various diseases, including cancer . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their properties for better drug-likeness, and investigating their safety and efficacy in clinical trials .

属性

IUPAC Name |

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPQWTVNWSZXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

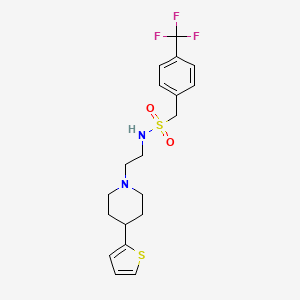

![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)

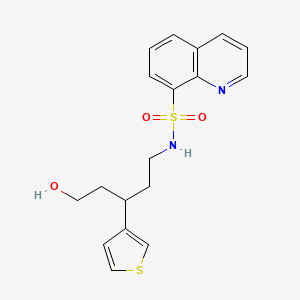

![4-{5-[(2-Furylmethyl)thio]-2-nitrophenyl}morpholine](/img/structure/B2453505.png)

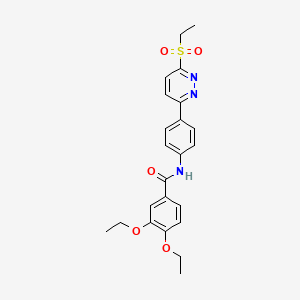

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)